Trientine tetrahydrochloride
Overview
Description
Trientine tetrahydrochloride is a chelating agent used primarily in the treatment of Wilson's disease, a genetic disorder that leads to toxic copper accumulation in the body. It serves as an alternative treatment for patients who are intolerant to penicillamine, another chelating agent. Trientine works by binding to copper and facilitating its excretion from the body, thereby reducing copper levels and alleviating symptoms associated with the disease .
Synthesis Analysis
While the provided papers do not detail the synthesis of trientine tetrahydrochloride, it is known that trientine can be synthesized through chemical reactions involving organic compounds. The synthesis process would typically involve the formation of trientine's backbone by reacting the appropriate amines and then converting it to its tetrahydrochloride salt form to increase its solubility for medical use .
Molecular Structure Analysis
Trientine tetrahydrochloride has a molecular structure that allows it to effectively bind copper ions. Its structure contains multiple amine groups that can coordinate with copper, forming a stable complex that can be excreted from the body. The tetrahydrochloride salt form enhances the solubility of trientine, making it more effective for oral administration .
Chemical Reactions Analysis
Trientine tetrahydrochloride undergoes chemical reactions in the body that result in the chelation of copper. The amine groups in trientine bind to copper ions, forming a complex that is then excreted. This process effectively reduces the copper overload in patients with Wilson's disease. The pharmacokinetics of trientine tetrahydrochloride indicate that it is absorbed more rapidly and provides greater systemic exposure compared to the dihydrochloride salt form .
Physical and Chemical Properties Analysis
Trientine tetrahydrochloride is more soluble than its dihydrochloride counterpart, which is an important property for its use as a medication. A quantitative purity test for trientine tetrahydrochloride has been developed, indicating that it has specific retention factors, linearity, and limits of detection and quantitation at the nanogram level. This highlights the drug's stability and the reliability of its dosage form .
Relevant Case Studies
Several case studies have demonstrated the efficacy of trientine tetrahydrochloride in treating Wilson's disease. In one study, twenty patients with severe penicillamine intolerance were successfully managed with trientine, showing clinical improvement and depletion of body copper stores . Another study used Long-Evans cinnamon rats, an animal model of Wilson's disease, to show that trientine can inhibit the development of hepatitis and hepatic tumors, suggesting its potential in preventing liver-related complications of copper accumulation .
Scientific Research Applications
Copper Chelation and Wilson's Disease
- Trientine tetrahydrochloride, known as trientine, is primarily used as a copper-chelating agent for treating Wilson's disease. It forms complexes with copper, facilitating its removal from the body. This application is critical in managing copper metabolism disorders (Nurchi et al., 2013).
Potential in Diabetes Treatment
- Trientine has shown promise in treating diabetic cardiomyopathy and left-ventricular hypertrophy in diabetes patients, suggesting a role beyond copper chelation in metabolic diseases (Nurchi et al., 2013).
Pharmacokinetic Profiles
- Research on the pharmacokinetics of different trientine formulations, such as tetrahydrochloride and dihydrochloride, provides insights into their absorption and systemic exposure, informing optimal dosing strategies for medical applications (Weiss et al., 2021).
Anti-Angiogenic Properties in Cancer
- Trientine demonstrates anti-angiogenic properties, making it a potential therapeutic agent in cancer treatment. It has shown efficacy in inhibiting tumor growth and angiogenesis in hepatocellular carcinoma, suggesting a role in oncology (Yoshii et al., 2001).
Neurological Applications
- There is evidence suggesting trientine's effectiveness in mitigating amyloidosis in Alzheimer's disease by inhibiting pathways related to amyloid plaque formation. This indicates its potential use in neurodegenerative disorders (Wang et al., 2013).
Cardiomyopathy and Heart Disease
- Trientine has been explored for its role in treating hypertrophic cardiomyopathy. Its ability to restore myocardial intracellular copper content could provide a therapeutic approach in heart diseases (Ramli et al., 2022).
Inflammatory Responses in Medical Procedures
- The drug shows potential in reducing inflammation in medical procedures like radiofrequency ablation, suggesting its utility in procedural medicine (Yin et al., 2016).
Future Directions
Trientine tetrahydrochloride has been investigated in clinical trials for the treatment of heart failure in patients with diabetes . It has also been compared with trientine dihydrochloride in a phase 3 head-to-head trial comparing d-Penicillamine with trientine tetrahydrochloride in Wilson’s Disease .
properties
IUPAC Name |
N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;tetrahydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18N4.4ClH/c7-1-3-9-5-6-10-4-2-8;;;;/h9-10H,1-8H2;4*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHMDSCYUWAQPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCNCCN)N.Cl.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H22Cl4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063657 | |
Record name | Trientine tetrahydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5063657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trientine tetrahydrochloride | |
CAS RN |
4961-40-4 | |
Record name | Trientine tetrahydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004961404 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trientine tetrahydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5063657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRIENTINE TETRAHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7360URE56Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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